Isopropylphenyl diphenyl phosphate

Description

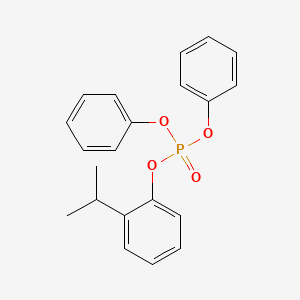

Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXNVYMIYBNZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O4P | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858794 | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000035 [mmHg] | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28108-99-8, 64532-94-1, 93925-53-2 | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20550 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1-Methylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1-methylethyl)phenyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl o-isopropylphenylphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropylphenyl Diphenyl Phosphate: Structure, Properties, and Applications

Abstract

Isopropylphenyl diphenyl phosphate (IPPDP) is a significant organophosphate ester utilized extensively across various industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and primary applications, with a particular focus on its role as a flame retardant and plasticizer. The document delves into the mechanistic aspects of its flame retardancy, details a standard analytical methodology for its quantification, and discusses its environmental and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a deep, technical understanding of this compound.

Introduction

This compound is a member of the triaryl phosphate ester family, a class of compounds that has garnered significant industrial attention for its dual functionality as a flame retardant and a plasticizer. Commercially, IPPDP is not a single, pure compound but rather a mixture of isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[1][2] This isomeric complexity contributes to its unique physical properties, such as being a viscous, light yellow liquid.[1] Its primary utility lies in enhancing the fire resistance and flexibility of various polymers, including polyvinyl chloride (PVC), polyurethane foams, and synthetic rubbers.[3] The increasing regulation of halogenated flame retardants has further solidified the importance of organophosphate esters like IPPDP in the market.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by a central phosphate group bonded to two phenyl groups and one isopropyl-substituted phenyl group. The position of the isopropyl group on the phenyl ring can vary, leading to the different isomers.[1]

Chemical Identifiers

-

IUPAC Name: diphenyl (2-propan-2-ylphenyl) phosphate[1]

-

CAS Number: 28108-99-8 (for the general mixture); 64532-94-1 (for 2-isopropylphenyl diphenyl phosphate)[1]

-

Molecular Formula: C₂₁H₂₁O₄P[1]

-

Synonyms: Phosflex 41P, Kronitex 100, (1-methylethyl)phenyl diphenyl ester[1]

Caption: 2D representation of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various applications and its environmental fate.

| Property | Value | Source |

| Molecular Weight | 368.36 g/mol | [4] |

| Appearance | Viscous light yellow liquid | [1] |

| Boiling Point | 220-230 °C | [2][4] |

| Flash Point | > 200 °F (> 93.3 °C) | [1][2] |

| Water Solubility | < 0.1 g/100 mL at 25 °C | [2][4] |

| Vapor Pressure | 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated) | [1][2] |

| log Kow (Octanol-Water Partition Coefficient) | 5.31 | [1] |

Mechanism of Action as a Flame Retardant

Organophosphate esters like IPPDP function as flame retardants primarily through a condensed-phase mechanism, although some vapor-phase activity is also observed.[5]

During combustion, the thermal degradation of IPPDP forms phosphoric and pyrophosphoric acids. These acidic species act as catalysts for the dehydration of the polymer substrate, leading to the formation of a stable char layer. This char layer serves as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[5]

Caption: Condensed-phase mechanism of IPPDP flame retardancy.

Industrial Applications and Synthesis

Key Applications

The versatile properties of this compound have led to its use in a wide array of industrial products:

-

Flame Retardant Plasticizer: It is extensively used in PVC, conferring both fire resistance and flexibility to the final product.[3][6]

-

Hydraulic Fluids: Its stability and lubricating properties make it a valuable component in fire-resistant hydraulic fluids.[1][7]

-

Lubricant Additive: IPPDP is also employed as an additive in various lubricants to enhance their performance under extreme conditions.[1][3]

-

Other Uses: It can be found in polyurethanes, textile coatings, adhesives, and paints.[3]

General Synthesis Process

The commercial production of this compound typically involves the reaction of phosphorus oxychloride with the corresponding phenols (isopropylphenol and phenol).[7] A common method involves a two-step esterification process.

A patented method describes the following general steps:[8]

-

Esterification: Isopropylphenol is added to an esterification kettle containing a catalyst (e.g., calcium-magnesium catalyst). Phosphorus oxychloride is then introduced, and the mixture is heated to initiate the esterification reaction. The reaction is carried out under negative pressure to remove the hydrogen chloride (HCl) byproduct.

-

Distillation: The resulting crude ester is then purified via vacuum distillation to obtain the final product.

Analytical Methodology: Quantification by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and reliable method for the determination and quantification of this compound in various matrices, including workplace air.[9][10]

Experimental Protocol: Determination in Workplace Air

The following protocol is based on a validated measurement procedure for the analysis of isopropylated phenyl phosphates.[9]

-

Sampling: A known volume of air is drawn through a quartz filter that has been spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15).

-

Extraction: The filter is extracted with a suitable solvent, such as ethyl acetate, using ultrasonication followed by shaking.

-

Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interferences.

-

GC-MS Analysis: The extracted sample is injected into a gas chromatograph equipped with a mass selective detector.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

Caption: General workflow for the GC-MS analysis of IPPDP.

Environmental Fate and Toxicology

The environmental and health aspects of this compound are of significant interest due to its widespread use.

Environmental Persistence and Mobility

With a high log Kow of 5.31, IPPDP is expected to be relatively immobile in soil, showing a strong tendency to adsorb to organic matter.[2] It is not expected to evaporate significantly from soil or water surfaces due to its low vapor pressure.[2] While it is susceptible to biodegradation, this process can be slow in certain environmental compartments like sediment.[2] Diphenyl phosphate (DPHP) is a known degradation product.

Toxicological Profile

Organophosphates as a class can exhibit neurotoxic effects. However, studies on isopropylated triphenyl phosphates have shown that while they may have an effect on neurotoxic esterase at a biochemical level, this does not necessarily translate to clinical or neurohistological abnormalities in animal models.[1] Some studies suggest that certain components of commercial mixtures may have weak endocrine-disrupting activity. Human toxicity data is limited, but long-term rodent studies have raised concerns about potential effects on the liver and kidneys. As with many industrial chemicals, direct contact should be avoided, and appropriate personal protective equipment should be used during handling.[11]

Conclusion and Future Outlook

This compound remains a crucial industrial chemical, providing essential flame retardancy and plasticizing properties to a multitude of materials. Its synthesis and applications are well-established, and robust analytical methods for its detection are readily available. Ongoing research continues to focus on its environmental fate and toxicological profile to ensure its safe and sustainable use. As regulations on flame retardants evolve, the demand for effective and environmentally acceptable alternatives like IPPDP is likely to persist, driving further innovation in this field.

References

-

This compound | C21H21O4P | CID 34148 - PubChem. National Center for Biotechnology Information. [Link]

-

Triphenyl phosphate and diphenyl phosphate - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. Ataman Kimya. [Link]

-

Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. Environment Agency. [Link]

-

Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. U.S. Environmental Protection Agency. [Link]

-

Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso. PUBLISSO. [Link]

-

ISOPROPYL PHENYL DIPHENYL PHOSPHATE - ChemBK. ChemBK. [Link]

- CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents.

-

(PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - ResearchGate. ResearchGate. [Link]

Sources

- 1. This compound | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. chembk.com [chembk.com]

- 5. valtris.com [valtris.com]

- 6. 2-Isopropylphenyl Diphenyl Phosphate | 64532-94-1 [chemicalbook.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 9. series.publisso.de [series.publisso.de]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

Introduction: Situating Isopropylphenyl Diphenyl Phosphate in the Chemical Landscape

An In-depth Technical Guide to Isopropylphenyl Diphenyl Phosphate (CAS 28108-99-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound (IPDP), identified by CAS number 28108-99-8, is a member of the organophosphate ester (OPE) family. These compounds have garnered significant industrial attention primarily for their dual functionality as flame retardants and plasticizers. IPDP emerged as a prominent substitute for traditional tricresyl phosphates, particularly those containing ortho-cresyl isomers, which were associated with delayed neurotoxicity.[1] Commercial IPDP is not a single, pure compound but rather a complex mixture of isomers, including mono-, di-, and tri-isopropylphenyl phosphates, with varying substitution patterns (ortho-, meta-, para-).[2][3] This isomeric complexity is a critical consideration in evaluating its application, performance, and toxicological profile. This guide provides a comprehensive technical overview of IPDP, synthesizing data on its chemical properties, manufacturing, core applications, environmental behavior, and analytical determination.

Part 1: Physicochemical and Molecular Characteristics

Understanding the fundamental properties of IPDP is essential for its effective application and for predicting its environmental and biological interactions. It is a viscous, light-yellow liquid characterized by low water solubility and low vapor pressure, which dictates its persistence and distribution in environmental matrices.[2][3]

Key Physicochemical Data

The following table summarizes the core properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 28108-99-8 | [2][4][5] |

| Molecular Formula | C₂₁H₂₁O₄P | [2][4] |

| Molecular Weight | 368.36 g/mol | [2][4][5] |

| Physical Description | Viscous, light-yellow liquid | [2][3] |

| Boiling Point | 220-230 °C | [3][4] |

| Flash Point | > 200 °F (> 93 °C) | [2][3] |

| Water Solubility | < 1 mg/mL; <0.1 g/100 mL at 25 °C | [2][4] |

| Vapor Pressure | 3.5 x 10⁻⁷ mm Hg at 25 °C (estimated) | [2][3] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.31 | [2][6] |

Part 2: Synthesis and Manufacturing Process

The industrial production of IPDP is typically achieved through the esterification of an isopropylphenol mixture with phosphorus oxychloride. The choice of reactants and catalysts is driven by the need for high yield and control over the final isomeric distribution.

Representative Synthesis Pathway

The core reaction involves the phosphorylation of isopropylphenol. A patent for this process outlines a two-stage method involving esterification followed by distillation to purify the final product.[7]

Caption: Generalized workflow for the industrial synthesis of IPDP.

Experimental Protocol: General Esterification Procedure

This protocol is a generalized representation based on described industrial methods.[7]

-

Reactor Charging: Charge the esterification kettle with the isopropylphenol mixture and a calcium-magnesium catalyst. The catalyst's role is to facilitate the esterification reaction between the hydroxyl group of the phenol and the phosphorus oxychloride.

-

Reactant Addition: While maintaining the reactor temperature below 50°C to control the exothermic reaction, slowly pump in phosphorus oxychloride. The molar ratio of phosphorus oxychloride to alkylphenol is optimized, often in excess of the phenol, to drive the reaction to completion.[7]

-

Reaction & Acid Removal: Initiate stirring to ensure homogenous mixing. The reaction generates hydrogen chloride (HCl) as a by-product, which is removed from the system, often under reduced pressure, and absorbed in a falling-film tower to produce industrial hydrochloric acid.[7] This step is critical for pushing the reaction equilibrium forward.

-

Completion Monitoring: The reaction is monitored by sampling and analyzing the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold (e.g., < 4 mgKOH/g), indicating that the starting materials have been consumed.[7]

-

Purification: Transfer the qualified crude ester to a distillation pot.

-

Vacuum Distillation: Heat the crude ester under reduced pressure. The final product is collected as the distillate at a high temperature (e.g., up to 270°C), which separates the desired phosphate ester from unreacted starting materials and heavier by-products.[7]

Part 3: Core Applications and Mechanism of Action

IPDP's industrial value stems from its utility in applications requiring fire resistance and material flexibility.

Flame Retardant Plasticizer

IPDP is widely used as an additive flame retardant, particularly in polyvinyl chloride (PVC), polyurethanes, and textile coatings.[2][8][9][10]

-

Mechanism of Action: As a phosphorus-based flame retardant, IPDP primarily acts in the condensed (solid) phase during combustion. Upon heating, it decomposes to form phosphoric and pyrophosphoric acids.[11] These acids act as catalysts for dehydration of the polymer substrate, promoting the formation of a stable, insulating layer of char. This char layer limits the release of flammable volatile gases into the gas phase and insulates the underlying polymer from heat, thus suppressing the combustion cycle.

Fire-Resistant Hydraulic Fluids and Lubricants

IPDP is a key component in fire-resistant hydraulic fluids, especially for aviation and industrial applications where fire risk is high.[2][12][13] It is also used as a lubricant additive.[2][9]

-

Causality: Standard hydrocarbon-based hydraulic fluids are highly flammable. The inherent chemical stability and phosphorus content of IPDP provide excellent fire resistance. Its function is to raise the fluid's flash point and fire point, preventing ignition from sparks or hot surfaces.[14][15] In lubricant formulations, it contributes to anti-wear properties under high pressure.

Part 4: Toxicological Profile

The toxicology of OPEs is a subject of significant research. Like other organophosphates, a primary concern is neurotoxicity.

-

Acute Toxicity: IPDP exhibits low acute oral and dermal toxicity, with reported LD50 values in rats and rabbits exceeding 2,000 mg/kg and 10,000 mg/kg body weight, respectively.[16]

-

Neurotoxicity: The potential for organophosphate-induced delayed neurotoxicity (OPIDN) is a key concern. This effect is strongly associated with the presence of ortho-substituted isomers in the mixture.[16] While some studies show that IPDP can affect neurotoxic esterase (NTE) at a biochemical level, it often does not produce the clinical or histological signs of OPIDN except at very high doses.[12][16] The toxicity is dependent on the specific isomeric composition of the commercial product.[16]

-

Reproductive and Developmental Toxicity: Studies in Sprague Dawley rats have investigated the effects of perinatal exposure. High doses of IPP mixtures (≥10,000 ppm) were associated with perturbed reproductive performance in dams and toxicity in offspring, including reduced body weights and delayed pubertal endpoints.[17][18]

Part 5: Environmental Fate and Ecotoxicology

The release of IPDP into the environment can occur during its production and use.[2][3] Its physicochemical properties largely determine its environmental behavior.

-

Partitioning and Mobility: With a high log Kow of 5.31, IPDP has a strong tendency to partition from water into organic matrices like soil and sediment.[2][3] Its calculated organic carbon-water partitioning coefficient (Koc) is high, suggesting it is immobile in soil.[3]

-

Persistence and Degradation: IPDP is not readily biodegradable. While some primary biodegradation occurs in water, it degrades slowly in sediment under both aerobic and anaerobic conditions.[1][3] One degradation pathway involves microbial attack on the alkyl substituents, which may precede hydrolysis of the phosphate ester bond.[2][3] Diphenyl phosphate (DPHP) is a known metabolite.[11]

-

Bioaccumulation: The high lipophilicity of IPDP suggests a potential for bioaccumulation. A measured bioconcentration factor (BCF) of 564 has been reported, indicating that it can accumulate in aquatic organisms.[6]

Caption: Environmental distribution and fate of this compound.

Part 6: Analytical Methodologies

Accurate quantification of IPDP in environmental and workplace samples is crucial for exposure assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and robust method for this purpose.[19]

Protocol: Determination of Isopropylated Phenyl Phosphates in Workplace Air via GC-MS

This protocol is based on a validated method for workplace air monitoring.[19][20]

-

Sample Collection:

-

Principle: Airborne particles are collected by drawing a known volume of air through a filter. An internal standard is spiked onto the filter prior to sampling to correct for analyte loss during sample preparation and analysis.

-

Procedure: a. Spike a quartz filter with a known amount of a deuterated internal standard (e.g., triphenyl phosphate-d15). b. Place the filter in a sampling head for inhalable dust. c. Draw air through the filter at a calibrated flow rate (e.g., 3.5 L/min) for a defined period (e.g., 2 to 8 hours). d. After sampling, carefully remove the filter, store it in a clean container, and transport it to the laboratory.

-

-

Sample Preparation (Extraction):

-

Principle: The collected analytes are desorbed from the filter using an appropriate organic solvent.

-

Procedure: a. Place the filter into a vial and add a precise volume of ethyl acetate. b. Extract the analytes by subjecting the vial to ultrasonication followed by agitation in a heated horizontal shaker. This combination ensures efficient desorption of the semi-volatile compounds from the filter matrix. c. (Optional) For complex matrices, the extract may be purified using solid-phase extraction (SPE) to remove interferences.

-

-

Instrumental Analysis (GC-MS):

-

Principle: The extract is injected into a gas chromatograph, which separates the different IPDP isomers and other components based on their boiling points and affinity for the GC column's stationary phase. The separated components then enter a mass spectrometer, which fragments and detects them, allowing for identification and quantification.

-

Procedure: a. Inject an aliquot of the final extract into the GC-MS system. b. Use a temperature-programmed GC method to achieve separation of the various IPDP isomers. c. Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for the target analytes and the internal standard.

-

-

Quantification:

-

Principle: A multi-point calibration curve is generated using standards of known concentration. The analyte concentration in the sample is determined by comparing its response ratio (analyte peak area / internal standard peak area) to the calibration curve.

-

Procedure: a. Prepare a series of calibration standards containing known concentrations of IPDP isomers and a constant concentration of the internal standard. b. Analyze the standards using the same GC-MS method as the samples. c. Plot the peak area ratio against the concentration for each analyte to generate a calibration function. d. Calculate the concentration of IPDP in the sample extract from its peak area ratio using the calibration function. Convert this to the airborne concentration based on the volume of air sampled.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34148, this compound. Available at: [Link]

-

ChemBK (2024). ISOPROPYL PHENYL DIPHENYL PHOSPHATE. Available at: [Link]

-

Heitkamp, M. A., Huckins, J. N., Petty, J. D., & Johnson, J. L. (1984). Fate and metabolism of this compound in freshwater sediments. Environmental Science & Technology, 18(6), 434–439. Available at: [Link]

-

Cheméo (n.d.). Phosphoric acid, (1-methylethyl)phenyl diphenyl ester (CAS 28108-99-8). Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Available at: [Link]

-

Haz-Map (n.d.). This compound. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Safe Synthesis of Isopropylate Phenyl Diphenyl Phosphate. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Available at: [Link]

-

ACS Publications (n.d.). Fate and metabolism of this compound in freshwater sediments. Available at: [Link]

-

GOV.UK (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Available at: [Link]

-

ResearchGate (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Available at: [Link]

-

PubMed (1984). Fate and metabolism of this compound in freshwater sediments. Available at: [Link]

-

U.S. Environmental Protection Agency (1975). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. Available at: [Link]

- Google Patents (2013). CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate).

- Google Patents (2010). WO2010077673A1 - Phosphorus flame retardants and applications therefor.

-

Regulations.gov (2012). Potential Designated Chemicals: Non-halogenated Aromatic Phosphates. Available at: [Link]

-

National Institutes of Health (2021). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Available at: [Link]

-

ResearchGate (2004). Flame Retardants, Phosphorus. Available at: [Link]

-

U.S. Environmental Protection Agency (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). Available at: [Link]

-

ResearchGate (2021). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Available at: [Link]

-

Knowde (n.d.). Flame Retardants - Isopropylphenyl phosphate. Available at: [Link]

- Google Patents (2001). USRE37101E1 - Stabilized phosphate ester-based functional fluid compositions.

-

ResearchGate (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Available at: [Link]

-

European Patent Office (2006). PHOSPHATE ESTER HYDRAULIC FLUID - EP 1904599 B1. Available at: [Link]

- Google Patents (2009). CN101506327A - High performance phosphate ester hydraulic fluid.

- Google Patents (2006). CA2611874C - High performance phosphate ester hydraulic fluid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Phosphoric acid, (1-methylethyl)phenyl diphenyl ester (CAS 28108-99-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 8. Flame retardant Isopropyl Phenyl Diphenyl Phosphate (IPPP) China Manufacturers Suppliers Factory Exporter [novistachem.com]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Flame Retardants - Polymer Additives - Plastics - Knowde - 5 [knowde.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. CA2611874C - High performance phosphate ester hydraulic fluid - Google Patents [patents.google.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Environmental Fate of Isopropylated Triphenyl Phosphate: A Technical Guide for Researchers

Introduction

Isopropylated triphenyl phosphate (IPTP) is a complex mixture of organophosphate esters widely used as a flame retardant and plasticizer in a variety of commercial and consumer products, including PVC, polyurethane foams, and electronic components.[1] Its prevalence in modern materials has led to its detection in various environmental compartments, including indoor air, dust, water, and sediment.[1] As a result, understanding the environmental fate of IPTP is critical for assessing its potential ecological risks and developing effective risk management strategies. This technical guide provides an in-depth analysis of the current scientific understanding of the environmental transformation and distribution of IPTP, with a focus on the core processes of biodegradation, hydrolysis, photodegradation, and bioaccumulation.

Commercial IPTP products are not single chemical entities but rather complex mixtures of phosphate esters derived from the reaction of phosphorus oxychloride with isopropylated phenols.[1] These mixtures can vary in their degree of isopropylation, leading to the presence of mono-, di-, and tri-isopropylated phenyl phosphate isomers, as well as unreacted triphenyl phosphate (TPP).[2] The specific composition of these mixtures can influence their physicochemical properties and, consequently, their environmental behavior.[2]

Physicochemical Properties Influencing Environmental Fate

The environmental partitioning of IPTP is governed by its physicochemical properties, which vary depending on the specific isomer composition of the commercial mixture. Key properties are summarized in Table 1.

| Property | Isopropylphenyl diphenyl phosphate | tris(Isopropylphenyl) phosphate | Key Environmental Implication |

| Water Solubility | ~0.026 mg/L (estimated) | ~2.6x10⁻⁵ mg/L (estimated) | Low water solubility suggests a tendency to partition to sediment and soil.[2] |

| Vapor Pressure | Low | Low | Not expected to be a significant transport pathway from water surfaces.[3] |

| Log Kow | High | High | High potential for bioaccumulation in aquatic organisms.[3] |

Table 1. Key physicochemical properties of major IPTP components. Data are estimates and can vary based on the specific isomer.

Core Environmental Fate Processes

The environmental persistence and transformation of IPTP are primarily dictated by a combination of biotic and abiotic degradation processes.

Biodegradation

Biodegradation is a significant pathway for the removal of IPTP from the environment. The primary mechanism is the enzymatic hydrolysis of the phosphate ester bonds.

Mechanism of Biodegradation:

The most probable pathway for the biodegradation of aryl phosphates like IPTP is the initial hydrolysis of the phosphate ester to yield an orthophosphate, along with the corresponding isopropylphenols and phenols.[1] These phenolic compounds can then undergo further biodegradation.[1] This initial hydrolytic step is often the rate-limiting step in the overall degradation process. While specific enzymes responsible for IPTP degradation in environmental microorganisms have not been extensively characterized, phosphotriesterases are a class of enzymes known to catalyze the hydrolysis of organophosphate triesters.[4]

Biodegradation in Different Environmental Compartments:

-

Water: In aquatic environments, IPTP has been found to biodegrade under both aerobic and anaerobic conditions. Studies have shown that commercial IPTP products with lower degrees of alkylation are inherently biodegradable.[1] For instance, in a river die-away test, approximately 80% primary degradation of this compound was observed.[2]

-

Sediment and Soil: IPTP is expected to partition to sediment and soil due to its low water solubility.[2] Biodegradation in these compartments is a key removal process. Mineralization of this compound in sediment has been observed, although at a slower rate than primary degradation.[2] The rate of degradation can be influenced by factors such as the organic carbon content of the soil and the composition of the microbial community.[5]

Metabolites:

The primary metabolites of IPTP biodegradation are diphenyl phosphate (DPHP), isopropylphenyl phenyl phosphate (ip-PPP), and various hydroxylated and conjugated derivatives.[6] In vivo studies with fish have also identified DPHP as a major metabolite, which is then eliminated either directly or as a conjugate.[2]

Hydrolysis

Abiotic hydrolysis is another important degradation pathway for IPTP, particularly under certain pH conditions.

Mechanism and Influencing Factors:

IPTP undergoes hydrolysis, with the rate being significantly influenced by pH. The reaction is more rapid at high (pH 8-9 and above) and low pH values.[2] Under environmentally relevant neutral pH conditions (around pH 7), the rate of hydrolysis is generally considered to be slow, with half-lives potentially exceeding one year.[3] The products of hydrolysis are similar to those of biodegradation, namely isopropylphenol, phenol, and the corresponding diaryl phosphate.[2]

Photodegradation

The role of photodegradation in the environmental fate of IPTP appears to be dependent on the environmental compartment.

Direct and Indirect Photolysis:

Direct photolysis of IPTP in water is not considered a significant degradation pathway as it does not absorb light at wavelengths greater than 290 nm.[7] However, indirect photodegradation, mediated by photochemically produced reactive intermediates such as hydroxyl radicals, may play a role. For the related compound triphenyl phosphate (TPP), UV-driven advanced oxidation processes have been shown to be effective in its degradation, with pathways including the breaking of the P-O-C bond and cleavage of the C-H bond on the benzene ring.[8][9]

Atmospheric Photooxidation:

In the atmosphere, IPTP is predicted to undergo photooxidation. The estimated half-life for atmospheric photooxidation is around 21 hours for this compound and 12 hours for tris(isopropylphenyl) phosphate.[2] This suggests that atmospheric transport followed by degradation may be a relevant environmental fate process.

Bioaccumulation

Due to its high lipophilicity (high Log Kow), IPTP has a high potential for bioaccumulation in aquatic organisms.

Bioconcentration Factors (BCFs):

Bioconcentration factors (BCFs) for components of IPTP formulations have been measured in fish, with values ranging from 6.9 to 573.[3] The degree of bioaccumulation can be influenced by factors such as the specific IPTP isomer, the species of fish, and its metabolic capacity.[2] The metabolism of IPTP in organisms can lead to the formation of more polar metabolites that are more readily excreted, thus reducing the overall bioaccumulation potential.[2]

Experimental Protocols for Environmental Analysis

The accurate assessment of IPTP in the environment relies on robust analytical methodologies. The following provides a general workflow for the analysis of IPTP in water and sediment samples.

Sample Collection and Preparation

-

Water: Collect water samples in amber glass bottles to minimize photodegradation. Samples should be stored at 4°C and extracted as soon as possible.

-

Sediment: Collect sediment samples using a stainless-steel grab or corer. Homogenize the sample and freeze-dry to determine the dry weight. Store at -20°C until extraction.[10]

Extraction

-

Water: Solid-phase extraction (SPE) is a common technique for extracting IPTP from water. A C18 or similar sorbent can be used to retain the analytes, which are then eluted with an organic solvent like ethyl acetate or dichloromethane.

-

Sediment: Accelerated solvent extraction (ASE) or Soxhlet extraction with a solvent mixture such as dichloromethane/acetone is typically used for extracting IPTP from sediment samples.[11]

Cleanup

The crude extracts often contain interfering compounds that need to be removed before instrumental analysis. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.[11]

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the quantification of IPTP isomers.

-

GC Conditions: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation. The injector and transfer line temperatures should be optimized to ensure efficient transfer of the analytes without degradation.

-

MS Conditions: The mass spectrometer is usually operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity. Quantifier and qualifier ions should be selected for each target analyte and internal standard.

Caption: Workflow for the analysis of IPTP in environmental samples.

Conclusion and Future Research Directions

The environmental fate of isopropylated triphenyl phosphate is a complex interplay of various biotic and abiotic processes. While biodegradation and, to a lesser extent, hydrolysis are the primary degradation pathways, the high bioaccumulation potential of IPTP raises concerns about its ecological impact. The presence of multiple isomers in commercial mixtures further complicates the assessment of its environmental behavior.

Future research should focus on several key areas to fill existing knowledge gaps:

-

Isomer-Specific Fate Studies: More research is needed to understand the differential environmental fate of individual IPTP isomers.

-

Enzymology of Biodegradation: Identifying the specific microbial enzymes responsible for IPTP degradation will provide a deeper understanding of the biodegradation process.

-

Quantitative Photodegradation Data: Acquiring quantitative data on the photodegradation of IPTP in relevant environmental media is crucial for more accurate environmental risk assessments.

-

Long-Term Monitoring: Continued monitoring of IPTP concentrations in various environmental compartments is necessary to assess long-term trends and the effectiveness of any potential regulatory measures.

By addressing these research needs, the scientific community can develop a more comprehensive understanding of the environmental risks associated with IPTP and inform the development of sustainable alternatives.

References

-

Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). (n.d.). GOV.UK. Retrieved from [Link]

-

ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Organophosphorus flame retardants and plasticizers in water and air II. Analytical methodology. (2008, November 1). TrAC Trends in Analytical Chemistry, 27(10), 904-915. Retrieved from [Link]

-

Chen, D., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. Journal of Analytical Methods in Chemistry, 2021, 8868849. Retrieved from [Link]

-

Rosenberger, W., et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. The MAK Collection for Occupational Health and Safety, 6(1). Retrieved from [Link]

-

Environmental risk evaluation report: Triphenyl phosphate (CAS no. 115-86-6). (n.d.). GOV.UK. Retrieved from [Link]

-

Gong, M., et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(4), 984-993. Retrieved from [Link]

-

ISOPROPYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Glicksman, M. A., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Toxicological Sciences, 169(1), 217-228. Retrieved from [Link]

-

Phillips, A. L., et al. (2019). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology Letters, 6(4), 220-226. Retrieved from [Link]

-

Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. EPA. Retrieved from [Link]

-

Isopropylated and tert-butylated triarylphosphate isomers in house dust from South China and Midwestern United States. (2018, January 1). Environment International, 110, 65-72. Retrieved from [Link]

-

Species-specific metabolism of triphenyl phosphate and its mono-hydroxylated product by human and rat CYP2E1 and the carp ortholog. (2024, September 15). Aquatic Toxicology, 274, 106994. Retrieved from [Link]

-

September 12, 2018 - draft for stakeholder comment. No not cite or quote. 1 CAS RN 68937-41-7 Substance Name Isopropylated trip. (2018, September 12). Washington State Department of Health. Retrieved from [Link]

-

Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish. (2023, January 1). Toxics, 11(1), 69. Retrieved from [Link]

-

Exposure to high concentrations of triphenyl phosphate altered functional performance, liver metabolism and intestinal bacterial. (2024, October 9). Environmental Pollution, 361, 125178. Retrieved from [Link]

-

Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry. (n.d.). USGS Publications Warehouse. Retrieved from [Link]

-

Tissue-Specific Accumulation, Depuration, and Transformation of Triphenyl Phosphate (TPHP) in Adult Zebrafish (Danio rerio). (n.d.). National Genomics Data Center. Retrieved from [Link]

-

Triphenyl Phosphate. (n.d.). EPA ChemView. Retrieved from [Link]

-

Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. (2022, January 1). International Journal of Molecular Sciences, 23(3), 1253. Retrieved from [Link]

-

Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases. (2007, May 22). Journal of the American Chemical Society, 129(20), 6472-6480. Retrieved from [Link]

-

Biodegradation of triphenyl phosphate using an efficient bacterial consortium GYY: Degradation characteristics, metabolic pathway and 16S rRNA genes analysis. (2020, April 15). Science of The Total Environment, 713, 136598. Retrieved from [Link]

-

[Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes]. (2022, November 8). Huan Jing Ke Xue, 43(11), 4992-4999. Retrieved from [Link]

-

Triphenyl phosphate, isopropylated. (2020, January 1). The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]

-

Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes. (2022, November 1). Huan jing ke xue= Huanjing kexue, 43(11), 4992-4999. Retrieved from [Link]

-

A Comprehensive Theoretical Model for the Hydrolysis Reactions of Phosphate Containing Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Identification of cyclic metabolites of isopropylated phenyl phosphates in rabbit bile. (1990, September 1). Biomedical & Environmental Mass Spectrometry, 19(9), 573-576. Retrieved from [Link]

-

Triphenyl phosphate (EHC 111, 1991). (n.d.). INCHEM. Retrieved from [Link]

-

Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. (2007, September 19). Biomedical Engineering OnLine, 6, 34. Retrieved from [Link]

-

Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. (2007, September 19). Biomedical Engineering OnLine, 6, 34. Retrieved from [Link]

Sources

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. doh.wa.gov [doh.wa.gov]

- 4. mdpi.com [mdpi.com]

- 5. Environmentally Relevant Concentrations of Triphenyl Phosphate (TPhP) Impact Development in Zebrafish [mdpi.com]

- 6. Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. [Degradation of Triphenyl Phosphate in Water by UV-driven Advanced Oxidation Processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]

Toxicity Profile of Isopropylphenyl Diphenyl Phosphate in Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphenyl diphenyl phosphate (IPP), a complex mixture of organophosphate esters, has seen widespread use as a flame retardant and plasticizer in a variety of consumer and industrial products. Its prevalence has led to its detection in various environmental compartments, raising concerns about its potential impact on aquatic ecosystems.[1] As a substance with moderate persistence and a potential for bioaccumulation, a thorough understanding of its aquatic toxicity is paramount for environmental risk assessment and the development of safer alternatives.[2] This technical guide provides a comprehensive overview of the toxicity profile of IPP in aquatic organisms, delving into its acute and chronic effects, mechanisms of action, and environmental fate. It is designed to be a valuable resource for researchers and professionals engaged in environmental science, toxicology, and chemical safety assessment.

Aquatic Toxicity of this compound

The toxicity of IPP to aquatic organisms is typically assessed across three trophic levels: fish, invertebrates (like Daphnia magna), and algae. These tests determine the concentrations at which the substance causes adverse effects, such as mortality (LC50), immobilization (EC50), or inhibition of growth.

Acute and Chronic Toxicity Data

The following tables summarize the key acute and chronic toxicity endpoints for isopropylated triphenyl phosphate (ITPP), a commercial mixture containing IPP, in representative aquatic species.

Table 1: Acute Aquatic Toxicity of Isopropylated Triphenyl Phosphate [3]

| Trophic Level | Species | Endpoint (Duration) | Value (mg/L) |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 hours) | 0.65 |

| Invertebrate | Daphnia magna | EC50 (48 hours) | 0.25 |

| Algae | Pseudokirchneriella subcapitata | IC50 (96 hours) | >1000 (as a water-accommodated fraction) |

Table 2: Chronic Aquatic Toxicity of Isopropylated Triphenyl Phosphate [3]

| Trophic Level | Species | Endpoint (Duration) | Value (mg/L) |

| Fish | Pimephales promelas (Fathead Minnow) | NOEC (30 days, fry growth) | 0.024 |

| Invertebrate | Daphnia magna | NOEC (21 days, reproduction) | 0.006 |

These data indicate that isopropylated triphenyl phosphate is highly toxic to aquatic invertebrates and fish on an acute basis, with chronic effects observed at even lower concentrations.[3] The European Chemicals Agency considers it "very toxic" to aquatic life with long-lasting effects.

Mechanisms of Toxicity

The toxic effects of IPP in aquatic organisms are multifaceted, involving endocrine disruption and potential neurotoxicity through pathways that may not be limited to the classical organophosphate mechanism of acetylcholinesterase (AChE) inhibition.

Endocrine Disruption

A significant mechanism of IPP's toxicity is its ability to interfere with the endocrine system of aquatic organisms. Studies on 2-isopropylphenyl diphenyl phosphate (2-IPPDPP), a major component of IPP mixtures, have demonstrated its role as an antagonist to multiple nuclear receptors, including the estrogen receptor (ER), retinoic acid receptor (RAR), and retinoid X receptor (RXR).[4] This antagonism can lead to a cascade of adverse reproductive and developmental outcomes.

In fish, the disruption of the estrogen receptor by 2-IPPDPP can inhibit the production of vitellogenin (VTG), a crucial egg yolk precursor protein.[4] This interference with VTG synthesis and its subsequent uptake by oocytes can result in ovarian retardation and reduced egg production.[4] Furthermore, the antagonistic action on RAR and RXR can disrupt embryonic development, leading to increased mortality.[4]

Caption: Endocrine disruption pathway of IPP in fish.

Neurotoxicity

While organophosphate pesticides are well-known for their neurotoxicity via the inhibition of acetylcholinesterase (AChE), the neurotoxic effects of organophosphate flame retardants like IPP may involve additional mechanisms.[5] Research on zebrafish larvae exposed to IPP has shown alterations in the levels of various neurotransmitters, suggesting a broader impact on the nervous system beyond AChE inhibition.[6][7] These changes in neurotransmitter balance can lead to behavioral abnormalities and developmental neurotoxicity.[8]

Caption: Potential neurotoxicity pathways of IPP in aquatic organisms.

Environmental Fate and Bioaccumulation

The environmental behavior of IPP is characterized by its low water solubility, moderate persistence, and potential for bioaccumulation.

Persistence and Degradation

IPP is not considered readily biodegradable.[3] In a study following the OECD 301B guideline, the biodegradation of a commercial isopropylated triphenyl phosphate mixture was between 13% and 21% after 28 days.[3]

The hydrolysis of IPP is pH-dependent. Under alkaline conditions (pH 8), the estimated half-life for the hydrolysis of the isopropylphenyl group is around 39 days, while for the phenyl group, it is approximately 24 days.[3] However, under neutral conditions (pH 7), the estimated hydrolysis half-life is significantly longer, around 1,100 years.[3] Photodegradation is not considered a significant environmental fate process for IPP.[2]

Bioaccumulation

With a high octanol-water partition coefficient (log Kow ranging from 4.92 to 5.17), IPP has a high potential to bioaccumulate in aquatic organisms.[2][9] Bioconcentration factors (BCF) for constituents of isopropylated triphenyl phosphate formulations in fish have been measured to be in the range of 6.9 to 573.[2] This indicates that IPP can accumulate in the tissues of aquatic organisms to concentrations significantly higher than those in the surrounding water.

Standardized Experimental Protocols

The assessment of the aquatic toxicity of IPP should be conducted following internationally recognized and standardized protocols to ensure data quality and comparability. The Organization for Economic Co-operation and Development (OECD) provides a set of comprehensive guidelines for the testing of chemicals.

Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2]

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Design: Fish are exposed to a range of concentrations of the test substance in a geometric series. A control group is also maintained.

-

Exposure Conditions: The test is typically conducted under flow-through or semi-static conditions to maintain stable concentrations of the test substance, especially for poorly soluble compounds like IPP.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Caption: Workflow for OECD Guideline 203 Fish Acute Toxicity Test.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% of the test daphnids (EC50) over a 48-hour exposure period.[9]

-

Test Organism: Daphnia magna is the most commonly used species.

-

Test Design: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance.

-

Exposure Conditions: The test is conducted in static or semi-static systems.

-

Observations: Immobilization is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value at 48 hours is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae over a 72-hour period.[10]

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata.

-

Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance.

-

Endpoint: The inhibition of growth is measured, and the EC50 (concentration causing 50% reduction in growth or growth rate) is determined.

-

Special Considerations for Poorly Soluble Substances: For substances like IPP with low water solubility, the test is often conducted using a water-accommodated fraction (WAF) to assess the toxicity of the dissolved portion.[3]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

This guideline is used to determine the bioconcentration factor (BCF) of a chemical in fish.[11][12]

-

Test Design: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to clean water.

-

Exposure Routes: Exposure can be aqueous (flow-through system preferred) or dietary.

-

Data Collection: The concentration of the test substance in fish tissue and the exposure medium is measured over time.

-

Endpoint: The BCF, which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state, is calculated.

Conclusion

This compound exhibits a significant toxicity profile in aquatic organisms, characterized by high acute toxicity to fish and invertebrates and the potential for chronic effects at low concentrations. The primary mechanisms of its toxicity appear to be endocrine disruption through the antagonism of nuclear receptors and potential neurotoxicity via pathways that may extend beyond acetylcholinesterase inhibition. Its environmental fate is marked by moderate persistence and a high potential for bioaccumulation, further elevating its risk to aquatic ecosystems. The standardized OECD testing guidelines provide a robust framework for the continued evaluation of IPP and other similar organophosphate compounds. This in-depth understanding of IPP's aquatic toxicity is essential for informing regulatory decisions, guiding the development of safer alternatives, and ultimately protecting the health of our aquatic environments.

References

-

UK Environment Agency. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). [Link]

-

Hu, W., Gao, P., Wang, L., & Hu, J. (2023). Organophosphorus Flame-Retardant 2-Isopropylphenyl Diphenyl Phosphate Antagonizes Estrogen, Retinoic Acid, and Retinoic X Receptors and Leads to Adverse Reproductive Outcomes in Japanese Medaka (Oryzias latipes). ACS ES&T Water. [Link]

-

OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. [Link]

-

OECD. (2011). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]

-

Sharma, S., Rojas, A., Gour, A., Serradimigni, R., Leong, C., Sharma, A., & Dasgupta, S. (2024). Assessing mechanisms driving phenol isopropylated phosphate (IPP)-induced larval photomotor response deficits in zebrafish. bioRxiv. [Link]

-

Witchey, S., Collins, B., Roberts, G., Shockley, K., Vallant, M., Mylchreest, E., Sparrow, B., Moyer, R., Guilarte, T., Cunny, H., Krause, J., & Behl, M. (2021). NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). Chemical Effects in Biological Systems. [Link]

-

Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPAT. [Link]

-

Sharma, A., Dasgupta, S., et al. (2025). Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. ResearchGate. [Link]

-

Washington State Department of Health. (2018). Isopropylated triphenyl phosphate (IPTPP) (CAS RN 68937-41-7). [Link]

-

ibacon. OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]

-

ResearchGate. (n.d.). IPP alters the level of various neurotransmitters when 6 hpf embryos were exposed till 120 hpf to 20 µM IPP. [Link]

-

Charles River. OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). [Link]

-

Kabale University Library. (2025). Holdings: Assessing molecular changes underlying isopropylated phenyl phosphate (IPP)-induced larval sensorimotor response deficits in zebrafish. [Link]

-

OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing. [Link]

-

NICNAS. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]

-

PubChem. This compound. [Link]

-

Regulations.gov. BIOCONCENTRATION: FLOW THROUGH FISH TEST (OECD 305) PROJECT NUMBER. [Link]

-

Fera. Bioaccumulation in Fish Test. [Link]

-

Charles River. OECD 301: Ready biodegradability. [Link]

-

Chen, J., et al. (2022). Neurotoxicity of Some Environmental Pollutants to Zebrafish. MDPI. [Link]

-

National Center for Biotechnology Information. (2018). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. [Link]

-

CEFIC-LRI. (2023). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. [Link]

-

Ministry of the Environment, Japan. (2002). Environmental Risk Assessment of Chemicals. [Link]

-

Pharos. Chronic Aquatic Toxicity. [Link]

-

Kim, Y., et al. (2014). Aquatic Toxicity Assessment of Phosphate Compounds. PubMed Central. [Link]

-

ChemSafetyPro. (2016). Aquatic Toxicity. [Link]

-

U.S. Environmental Protection Agency. (2024). Acute Aquatic Life Screening Value for 6PPD in Freshwater. [Link]

-

RIVM. (2008). Environmental Risk Limits for several phosphate esters, with possible application as flame retardant. [Link]

-

ResearchGate. (2017). Joint acute toxicity of tributyl phosphate and triphenyl phosphate to Daphnia magna. [Link]

-

Science.gov. daphnia acute toxicity: Topics by Science.gov. [Link]

-

U.S. Environmental Protection Agency. (1980). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. [Link]

-

National Institute of Environmental Health Sciences. (2021). NIEHS-05. [Link]

-

Li, X., et al. (2018). Effects of triphenyl phosphate on growth, reproduction and transcription of genes of Daphnia magna. PubMed. [Link]

-

ResearchGate. (2021). Endocrine Disruptors in Aquatic Environment: Effects and Consequences on the Biodiversity of Fish and Amphibian Species. [Link]

-

SAICM Knowledge. (2008). Endocrine disrupting compounds (EDCs) and pharmaceuticals and personal care products (PPCPs) in the aquatic environment: implica. [Link]

-

Ge, G., et al. (2024). Derivation of aquatic predicted no-effect concentration and ecological risk assessment for triphenyl phosphate and tris(1,3-dichloro-2-propyl) phosphate. PubMed. [Link]

-

Kim, Y., et al. (2022). Endocrine-disrupting potential and toxicological effect of para-phenylphenol on Daphnia magna. PubMed. [Link]

-

National Toxicology Program. (2021). NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). [Link]

-

ResearchGate. (2018). View of Hazardous Effects of Endocrine Disrupting Compounds in Aquatic Organisms. [Link]

Sources

- 1. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doh.wa.gov [doh.wa.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Phenol, isopropylated, phosphate (3:1) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) [cebs.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. series.publisso.de [series.publisso.de]

- 10. oecd.org [oecd.org]

- 11. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

An In-Depth Technical Guide to Isopropylphenyl Diphenyl Phosphate (IPPDP) Degradation Products in Sediment

<

Abstract

Isopropylphenyl diphenyl phosphate (IPPDP) is a prominent organophosphate flame retardant (OFR) used in a multitude of commercial products. Its widespread application has led to its ubiquitous presence in various environmental compartments, with sediment acting as a significant sink. This technical guide provides a comprehensive overview of the degradation of IPPDP in sediment environments. We will explore the primary biotic and abiotic degradation pathways, identify the key degradation products, and detail the state-of-the-art analytical methodologies for their extraction and quantification. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental safety who require a deep, mechanistic understanding of the environmental fate of IPPDP.

Introduction: The Environmental Significance of IPPDP